molecular formula C11H18N4O2S B2727853 1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-pyrazole CAS No. 2309192-04-7

1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-pyrazole

Cat. No.: B2727853
CAS No.: 2309192-04-7
M. Wt: 270.35
InChI Key: IBUGMXSEGBREPH-UHFFFAOYSA-N
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Description

1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-pyrazole is a synthetic compound with a molecular formula of C11H18N4O2S and a molecular weight of 270.35. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthetic routes typically involve nucleophilic and electrophilic substitution reactions, as well as cyclization processes . Industrial production methods may utilize green chemistry principles, such as metal-free and solvent-free reactions, to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-pyrazole can be compared with other similar compounds, such as:

    1-Methyl-4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylimidazole: This compound has a similar structure but with an imidazole ring instead of a pyrazole ring.

    Sulfur-containing pyrazoles: These compounds share the pyrazole ring and sulfur atom but may have different substituents and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting biological activity .

Properties

IUPAC Name

1-methyl-4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-13-9-11(6-12-13)18(16,17)15-7-10(8-15)14-4-2-3-5-14/h6,9-10H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUGMXSEGBREPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CC(C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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